molecular formula C22H22N4O4 B2532585 N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 946239-86-7

N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer B2532585
CAS-Nummer: 946239-86-7
Molekulargewicht: 406.442
InChI-Schlüssel: BTTDDEDPXIEOAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel molecule that appears to be related to a class of compounds known for their potential anti-inflammatory and anti-cancer properties. The structure of the compound suggests that it contains an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This moiety is often found in pharmacologically active compounds.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, a related synthesis process is described for a similar compound. The synthesis involves a cycloaddition reaction followed by a reduction step. For instance, the synthesis of a related compound, 3-carboxyisoxazole, was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester . Another related compound was synthesized using sodium borohydride reduction of a substituted N-(benzoylimino) pyridinium ylide in absolute ethanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple aromatic rings, a pyrrolidine ring, and an oxadiazole ring. The presence of the oxadiazole ring is significant as it is known to confer a range of biological activities. The methoxyphenyl group may contribute to the molecule's overall lipophilicity and could affect its ability to interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The oxadiazole ring could participate in nucleophilic substitution reactions, given the presence of electron-withdrawing groups that could activate the ring towards such reactions. The carboxamide group could be involved in the formation of hydrogen bonds, which is important for the interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings and the oxadiazole ring suggests that the compound would have a certain degree of rigidity, which could influence its binding to biological targets. The lipophilicity of the compound, contributed by the methoxyphenyl group, would affect its solubility and permeability across biological membranes. The compound's stability, solubility in various solvents, melting point, and boiling point are all important properties that would need to be characterized to understand its behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

1,3,4-Oxadiazoles and Related Structures

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. They have been synthesized and evaluated for various biological activities, including antidiabetic, anticancer, antibacterial, and antitubercular properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and assessed for in vitro antidiabetic activity, showing promise as potential therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Similarly, other studies have focused on designing and synthesizing 1,3,4-oxadiazole derivatives for anticancer evaluation, indicating moderate to excellent activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Eigenschaften

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-19-24-25-22(30-19)14-4-6-16(7-5-14)23-21(28)15-12-20(27)26(13-15)17-8-10-18(29-2)11-9-17/h4-11,15H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTDDEDPXIEOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.